An Inquiry into the Uncharacterized Compound: (4-Methylcyclohexyl)(2-methylphenyl)methanone
An Inquiry into the Uncharacterized Compound: (4-Methylcyclohexyl)(2-methylphenyl)methanone
A Technical Whitepaper on a Putative Aromatic Ketone
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
From the Desk of: A Senior Application Scientist
Subject: A comprehensive review of the available scientific data, or lack thereof, for (4-Methylcyclohexyl)(2-methylphenyl)methanone (CAS Number: 1249300-05-7). This document serves to highlight a significant gap in the chemical literature for a molecule with potential, yet unverified, research applications.
Executive Summary
(4-Methylcyclohexyl)(2-methylphenyl)methanone is a structurally defined organic compound with the molecular formula C₁₅H₂₀O. Despite its unambiguous chemical structure and the existence of a registered CAS number, a thorough investigation of publicly available scientific databases and literature reveals a striking absence of empirical data. This whitepaper will detail the theoretical chemical identity of this molecule, plausible synthetic routes based on established organic chemistry principles, and the general analytical methodologies that would be required for its characterization. The primary objective of this document is to transparently address the current knowledge vacuum and to provide a foundational framework for any future research endeavors aimed at synthesizing and characterizing this compound. For drug development professionals, this paper underscores the nascent status of this molecule; it is a chemical entity without a biological or toxicological profile.
Molecular Identity and Physicochemical Properties
Based on its nomenclature and structural components, we can deconstruct the identity of (4-Methylcyclohexyl)(2-methylphenyl)methanone.
| Property | Value | Source |
| IUPAC Name | (4-Methylcyclohexyl)(2-methylphenyl)methanone | Standard Chemical Nomenclature |
| CAS Number | 1249300-05-7 | Chemical Abstracts Service |
| Molecular Formula | C₁₅H₂₀O | Calculated from Structure |
| Molecular Weight | 216.32 g/mol | Calculated from Formula |
| SMILES | CC1CCC(CC1)C(=O)C2=CC=CC=C2C | Simplified Molecular-Input Line-Entry System |
It is critical to note that beyond these fundamental identifiers, key physicochemical properties such as melting point, boiling point, and solubility have not been experimentally determined or reported in the accessible literature. Spectroscopic data, which would serve as the fingerprint for this molecule (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), are similarly unavailable.
Postulated Synthesis Pathway: A Friedel-Crafts Approach
While no specific synthesis for (4-Methylcyclohexyl)(2-methylphenyl)methanone has been published, a plausible and well-established synthetic route can be proposed based on the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
The proposed reaction would involve the acylation of toluene with 4-methylcyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.
Experimental Considerations:
A key challenge in this proposed synthesis is directing the acylation to the ortho position of the methyl group on the toluene ring. Friedel-Crafts acylations on toluene typically yield a mixture of ortho and para substituted products, with the para product often being the major isomer due to reduced steric hindrance. The separation of these isomers would necessitate careful chromatographic purification.
A Hypothetical Experimental Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) suspended in a dry, inert solvent such as dichloromethane (DCM).
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Formation of the Acylium Ion: Cool the suspension in an ice bath (0 °C). Slowly add a solution of 4-methylcyclohexanecarbonyl chloride (1.0 eq) in dry DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension with vigorous stirring.
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Acylation: After the formation of the acylium ion complex, add toluene (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product, a mixture of isomers, would require purification by column chromatography on silica gel to isolate the desired (4-Methylcyclohexyl)(2-methylphenyl)methanone.
Proposed Analytical Characterization
Should this compound be synthesized, a rigorous analytical workflow would be essential to confirm its identity and purity.
Workflow for Structural Elucidation and Purity Assessment:
Caption: A standard workflow for the purification and characterization of a novel synthesized compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound and to resolve it from other isomers.
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Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (expected m/z = 216.32) and to provide a characteristic fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be crucial to confirm the substitution pattern on the aromatic ring and the stereochemistry of the methyl group on the cyclohexyl ring.
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¹³C NMR: Would confirm the number of unique carbon environments, including the characteristic carbonyl carbon signal.
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Infrared (IR) Spectroscopy: To identify the presence of the carbonyl (C=O) functional group, which would exhibit a strong absorption band in the region of 1650-1700 cm⁻¹.
Potential Biological Significance and Future Directions
The benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. However, in the absence of any screening data for (4-Methylcyclohexyl)(2-methylphenyl)methanone, its pharmacological profile remains entirely speculative.
Future research on this compound would need to address the following fundamental questions:
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Synthesis and Characterization: The immediate priority is the successful synthesis, purification, and full analytical characterization of the molecule to establish a verifiable reference standard.
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Biological Screening: Once a pure sample is obtained, it could be subjected to a broad range of in vitro biological assays to identify any potential therapeutic activities.
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Toxicological Evaluation: Preliminary cytotoxicity and other toxicological assessments would be essential before any further development could be considered.
Conclusion
(4-Methylcyclohexyl)(2-methylphenyl)methanone represents a void in the landscape of chemical knowledge. While its structure is simple and its synthesis appears feasible through established methods, the lack of published experimental data means that it is, for all practical purposes, an uncharacterized molecule. This whitepaper has outlined the theoretical groundwork for its synthesis and analysis, providing a starting point for researchers who may have an interest in exploring this and other under-documented chemical entities. For those in the field of drug development, it is a clear indication that any consideration of this compound for biological applications would require a foundational research effort, starting from the most basic chemical synthesis and characterization.
References
Due to the lack of specific literature for (4-Methylcyclohexyl)(2-methylphenyl)methanone, this section provides references to general methods and principles discussed in this whitepaper.
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Title: Friedel-Crafts and Related Reactions Source: Olah, G. A. (Ed.). (2008). Friedel-Crafts and Related Reactions. John Wiley & Sons. URL: [Link]
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Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]
- Title: PubChem Database Entry for (4-Methylcyclohexyl)(2-methylphenyl)methanone Source: National Center for Biotechnology Information. URL: A specific entry with detailed information is not available, but the compound can be searched by its CAS number (1249300-05-7) for basic identifiers.
